1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Researchers requiring selective DNA-PK chemical probes face limited access to validated imidazo[4,5-c]pyridin-2-one scaffolds. This compound is the foundational intermediate for 6-anilino-substituted DNA-PK inhibitors derived via scaffold-hopping from dactolisib, achieving IC50 = 7.95 nM with excellent kinome selectivity vs PI3Kα/mTOR. • Enables rapid SAR at the solvent-exposed region via the piperidine handle • HCl salt ensures aqueous solubility for direct cellular assay use • The [4,5-c] regioisomer is mandatory-[4,5-b] cannot substitute for DNA-PK engagement

Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
Cat. No. B13249282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride
Molecular FormulaC11H15ClN4O
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl
InChIInChI=1S/C11H14N4O.ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H
InChIKeyJIXORTZUVXDMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Hydrochloride: Procurement-Relevant Scaffold Identity and Structural Class


1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride (free base CAS 185962-07-6; HCl salt molecular formula C11H15ClN4O, MW 254.71 g/mol) is a heterocyclic building block comprising a fused imidazo[4,5-c]pyridine-2-one core bearing a piperidin-4-yl substituent at the N1 position . The compound belongs to the imidazo[4,5-c]pyridin-2-one class, a scaffold that has been systematically explored for kinase inhibition, notably as selective DNA-dependent protein kinase (DNA-PK) inhibitors [1] and Src family kinase (SFK) inhibitors [2]. Its regioisomeric identity—the [4,5-c] ring fusion—distinguishes it from the imidazo[4,5-b]pyridin-2-one series, which is primarily associated with calcitonin gene-related peptide (CGRP) receptor antagonist programs .

1
Imidazo[4,5-c]pyridin-2-one scaffold explored for DNA-PK and SFK kinase inhibitor programs
[4,5-c] ring fusion directs hinge-binding pharmacophore toward kinase targets
2
N1-piperidin-4-yl substituent provides a secondary amine handle for derivatization
Enables amide coupling, reductive amination, sulfonylation, urea formation
3
Hydrochloride salt form supports aqueous solubility and direct use in coupling reactions
Protonated piperidine; may simplify in vitro assay preparation

Why 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Hydrochloride Cannot Be Interchanged with Its [4,5-b] Regioisomer or Other Imidazopyridinone Analogs


Generic substitution between the [4,5-c] and [4,5-b] imidazopyridin-2-one regioisomers is precluded by their divergent biological target engagement. The imidazo[4,5-c]pyridin-2-one scaffold has been developed via scaffold-hopping from the pan-PI3K/PIKK inhibitor dactolisib to yield selective DNA-PK inhibitors with nanomolar potency [1]. In contrast, the [4,5-b] isomer serves as a key intermediate for CGRP receptor antagonists such as Telcagepant and Rimegepant . Even within the [4,5-c] series, the piperidin-4-yl substituent provides a critical vector for further derivatization; the unsubstituted 1H-imidazo[4,5-c]pyridin-2(3H)-one core (CAS 7397-68-4) lacks this synthetic handle and has no reported kinase activity. Furthermore, the hydrochloride salt form confers distinct solubility and handling characteristics versus the free base, directly impacting formulation and reaction compatibility in multi-step synthetic sequences .

[4,5-b] Regioisomer Targets CGRP Receptors, Not Kinases
The [4,5-b] isomer is an intermediate for CGRP antagonists (Telcagepant, Rimegepant) with no reported DNA-PK or SFK activity. Substitution would misdirect kinase-focused programs.
Target divergence
Unsubstituted Core Lacks Derivatization Handle
The 1H-imidazo[4,5-c]pyridin-2(3H)-one core (CAS 7397-68-4) has no piperidine NH and requires harsh N1-alkylation. Synthetic workflows may be disrupted.
Synthetic handle missing
Free Base Solubility Differs from HCl Salt
The free base (CAS 185962-07-6) has lower aqueous solubility; the hydrochloride form is preferred for aqueous-phase reactions and assays. Direct substitution may alter reaction profiles.
Salt form mismatch

Quantitative Differentiation Evidence for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Hydrochloride Against Closest Analogs


Regioisomeric Scaffold Divergence: [4,5-c] vs. [4,5-b] Imidazopyridin-2-one Target Engagement

The [4,5-c] imidazopyridin-2-one regioisomer engages a fundamentally different biological target space compared to the [4,5-b] isomer. Optimized [4,5-c] derivatives achieve low nanomolar DNA-PK inhibition: compound 78 (DNA-PK-IN-14) demonstrates an IC50 of 7.95 nM against DNA-PK , while the class progenitor compound SN39536 exhibits low nanomolar DNA-PK inhibition with substantial selectivity across the PIKK and PI3K families [1]. In contrast, the [4,5-b] regioisomer (CAS 185961-99-3) is documented exclusively as a synthetic intermediate for CGRP receptor antagonists (Telcagepant, Rimegepant) with no reported intrinsic kinase activity . This target engagement divergence arises from the distinct spatial orientation of the pyridine nitrogen, which alters hydrogen-bonding geometry at the kinase hinge region.

Regioisomer target engagement
Cross-study comparable
[4,5-c] derivative IC50 = 7.95 nM (DNA-PK) vs. [4,5-b] no kinase activity
Reported target-engagement divergence guides regioisomer selection
Binary target class: kinase inhibition vs. CGRP receptor antagonism
Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

DNA-PK Selectivity Advantage Over Pan-PI3K/PIKK Inhibitor Dactolisib: Scaffold-Hopping Derivation

The imidazo[4,5-c]pyridin-2-one scaffold was designed by scaffold-hopping from dactolisib, a pan-PI3K/PIKK inhibitor, with the explicit goal of achieving selectivity for DNA-PK over related PI3K and PIKK enzymes [1]. Dactolisib potently inhibits DNA-PK (biochemical IC50 = 0.8 nM) but also inhibits PI3Kα (IC50 = 1.4 nM) and mTOR (IC50 = 4.3 nM), resulting in a narrow selectivity window [2]. In contrast, the optimized [4,5-c] series compound 78 achieved nanomolar DNA-PK inhibition (IC50 = 7.95 nM) with excellent selectivity compared to related PI3K and PI3K-like kinase families and the broader kinome [2]. This selectivity is scaffold-driven: the imidazo[4,5-c]pyridin-2-one core presents a distinct hinge-binding pharmacophore that discriminates between DNA-PK and other PIKK family members.

Selectivity vs pan-PIKK inhibitor
Cross-study comparable
DNA-PK IC50 = 7.95 nM with kinome-wide selectivity, compared to dactolisib (PI3Kα/p-mTOR
Scaffold-hopping achieved improved selectivity profile for DNA-PK research tools
Derived from pan-inhibitor dactolisib; selectivity window enlarged
Salt form aqueous behavior
Class-level inference
HCl salt estimated >10-fold higher aqueous solubility vs free base
Salt selection may improve aqueous-phase process compatibility
Experimental solubility data not located; class-level estimate
SFK inhibition in GBM cells
Class-level inference
Submicromolar Src/Fyn inhibition; antiproliferative activity in U87, U251, T98G, U87-EGFRvIII lines
Reported SFK pathway engagement may support glioblastoma model studies
Data from imidazo[4,5-c]pyridin-2-one derivative set; CNS drug-like ADME predicted
Derivatization versatility
Supporting evidence
Piperidine NH enables >4 reaction manifolds (amide, sulfonamide, urea, reductive amination)
Built-in handle may accelerate SAR library synthesis
Eliminates harsh N1-alkylation needed for unsubstituted core
DNA Damage Response Radiosensitization Kinase Selectivity

Hydrochloride Salt Form: Solubility and Handling Differentiation from Free Base

The hydrochloride salt (MW 254.71 g/mol, C11H15ClN4O) provides enhanced aqueous solubility compared to the free base (MW 218.26 g/mol, C11H14N4O) . The free base form (CAS 185962-07-6) possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors with a calculated LogP consistent with moderate lipophilicity . Protonation of the piperidine nitrogen in the HCl salt increases polarity and aqueous solubility, a critical property for both in vitro assay preparation and multi-step synthetic sequences where the compound serves as an intermediate. The dihydrochloride salt form is also commercially available [1], offering a further solubility increment for applications requiring maximal aqueous dissolution.

Salt form aqueous behavior
Class-level inference
HCl salt estimated >10-fold higher aqueous solubility vs free base
Salt selection may improve aqueous-phase process compatibility
Experimental solubility data not located; class-level estimate
Pre-formulation Salt Selection Synthetic Chemistry

Src Family Kinase Inhibitory Activity: Class-Level Potency in Glioblastoma Models

The [4,5-c] imidazopyridin-2-one scaffold has demonstrated submicromolar Src and Fyn kinase inhibition. In a series of imidazo[4,5-c]pyridin-2-one derivatives, compounds 1d, 1e, 1q, and 1s exhibited Src and Fyn kinase inhibition in the submicromolar range [1]. Compound 1s showed effective antiproliferative activity against U87, U251, T98G, and U87-EGFRvIII glioblastoma cell lines, comparable to the reference SFK inhibitor PP2 [1]. The [4,5-b] regioisomer has no reported SFK inhibitory activity . ADME prediction for compound 1s suggested compliance with CNS drug criteria, indicating blood-brain barrier permeability potential [1].

SFK inhibition in GBM cells
Class-level inference
Submicromolar Src/Fyn inhibition; antiproliferative activity in U87, U251, T98G, U87-EGFRvIII lines
Reported SFK pathway engagement may support glioblastoma model studies
Data from imidazo[4,5-c]pyridin-2-one derivative set; CNS drug-like ADME predicted
Neuro-oncology Src Kinase Glioblastoma

Synthetic Versatility: Piperidin-4-yl NH as a Derivatization Handle Versus Unsubstituted Core Scaffold

The piperidin-4-yl substituent provides a secondary amine handle (pKa ≈ 9-10 for protonated piperidine) that enables rapid diversification through amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling . This contrasts with the unsubstituted 1H-imidazo[4,5-c]pyridin-2(3H)-one core (CAS 7397-68-4), which lacks this vector and requires de novo N1-functionalization via alkylation under strong basic conditions (e.g., NaH, DMF) [1]. The [4,5-c] isomer's piperidine nitrogen position also differs geometrically from the [4,5-b] isomer's N1-piperidine, resulting in distinct exit vector trajectories that influence target binding [2].

Derivatization versatility
Supporting evidence
Piperidine NH enables >4 reaction manifolds (amide, sulfonamide, urea, reductive amination)
Built-in handle may accelerate SAR library synthesis
Eliminates harsh N1-alkylation needed for unsubstituted core
Parallel Synthesis Library Generation Medicinal Chemistry

Optimal Application Scenarios for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Hydrochloride Based on Differentiated Evidence


DNA-PK Inhibitor Radiosensitizer Lead Generation

This compound serves as the foundational intermediate for synthesizing 6-anilino-substituted imidazo[4,5-c]pyridin-2-one DNA-PK inhibitors. The [4,5-c] scaffold has been validated through scaffold-hopping from dactolisib, with optimized derivatives (compound 78) achieving DNA-PK IC50 = 7.95 nM with excellent kinome selectivity [1]. The piperidine handle enables rapid SAR exploration at the solvent-exposed region. The hydrochloride salt ensures aqueous solubility for biological assay preparation. Critically, the [4,5-b] regioisomer cannot substitute in this application as it lacks DNA-PK engagement [2].

Src Family Kinase Inhibitor Development for Glioblastoma

The [4,5-c] scaffold has demonstrated submicromolar Src and Fyn kinase inhibition with antiproliferative activity against multiple glioblastoma cell lines (U87, U251, T98G, U87-EGFRvIII) comparable to reference inhibitor PP2 [3]. The piperidine NH allows systematic modification to optimize CNS penetration, supported by ADME predictions indicating CNS drug compatibility. The [4,5-b] regioisomer has no reported SFK activity and would be unsuitable for this indication.

Kinase Selectivity Profiling and PIKK Family Discrimination Studies

The [4,5-c] imidazopyridin-2-one scaffold offers a distinct hinge-binding pharmacophore that discriminates DNA-PK from other PIKK family members (PI3Kα, mTOR), unlike the pan-inhibitor dactolisib [1]. Chemical probes built on this scaffold enable dissection of DNA-PK-specific phenotypes in DNA damage response research without confounding PI3K/mTOR pathway effects. The hydrochloride salt form facilitates direct use in cellular assays requiring aqueous compound delivery.

Focused Kinase Library Synthesis via Parallel Derivatization

The piperidine secondary amine provides a reactive handle for high-throughput parallel synthesis of imidazo[4,5-c]pyridin-2-one libraries via amide coupling, sulfonylation, reductive amination, or urea formation . This built-in diversification point eliminates the need for N1-alkylation under strong basic conditions required for the unsubstituted core scaffold. The hydrochloride salt is the optimal input form for amide coupling reactions as the protonated piperidine is deprotonated in situ under standard coupling conditions.

Application
Selection Property
Validation Focus
DNA-PK inhibitor radiosensitizer research
Imidazo[4,5-c]pyridin-2-one scaffold with selectivity vs. PIKK family
DNA-PK biochemical and cellular selectivity panels
SFK inhibitor glioblastoma pathway studies
Submicromolar Src/Fyn kinase inhibition and CNS-compatible ADME profile
GBM cell-line panel antiproliferative response; brain permeability assessment
PIKK family discrimination research
Hinge-binding pharmacophore selective for DNA-PK over PI3Kα/mTOR
Kinase profiling across PIKK family; DNA damage response phenotypic assays
Focused kinase library synthesis
Piperidine NH as a mild derivatization handle
Parallel amide/sulfonamide/urea library generation efficiency
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